![molecular formula C19H15ClF3NO3 B2889752 4-[3-氯-5-(三氟甲基)-2-吡啶基]-5-(4-甲氧基苯基)-1,3-环己二酮 CAS No. 439110-56-2](/img/structure/B2889752.png)
4-[3-氯-5-(三氟甲基)-2-吡啶基]-5-(4-甲氧基苯基)-1,3-环己二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a chloro group and a trifluoromethyl group. Additionally, it contains a methoxyphenyl group and a cyclohexanedione group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the methoxyphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyridine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could potentially be involved in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学研究应用
Agrochemicals
Synthesis of Pesticides: The trifluoromethylpyridine (TFMP) moiety, a part of the compound’s structure, is significant in the development of agrochemicals. TFMP derivatives are commonly used in the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of these compounds .
Pharmaceutical Industry
Drug Development: Several TFMP derivatives are utilized in pharmaceuticals, with some already approved for market use. The compound’s fluorine content plays a crucial role in its pharmacological activity, affecting its interaction with biological systems. This makes it a valuable structural motif in drug design, particularly for treating various diseases and disorders .
Veterinary Medicine
Veterinary Products: Similar to its use in human medicine, TFMP derivatives, including the compound , are used in veterinary products. These compounds can enhance the efficacy and stability of medications for animals .
Organic Synthesis
Intermediate for Chemical Reactions: The compound serves as an intermediate in organic synthesis, particularly in the creation of fluorinated organic chemicals. Its structural complexity allows for a wide range of chemical reactions, making it a versatile building block in synthetic chemistry .
Material Science
Functional Materials Development: The incorporation of fluorine atoms in organic compounds, like the one being analyzed, has led to advances in functional materials. These materials have unique properties that are useful in various applications, including electronics and catalysis .
作用机制
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, catalyzed by a transition metal, typically palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in organic synthesis, forming carbon-carbon bonds that are fundamental to many biochemical pathways .
安全和危害
未来方向
The future research directions for this compound could include further studies to elucidate its synthesis, reactions, and potential applications. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, while later research could explore potential uses .
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO3/c1-27-13-4-2-10(3-5-13)14-7-12(25)8-16(26)17(14)18-15(20)6-11(9-24-18)19(21,22)23/h2-6,9,14,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLRHUIRZISVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


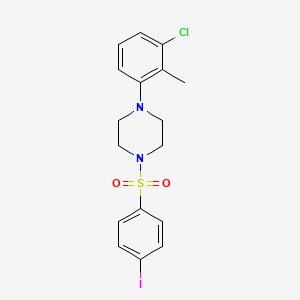
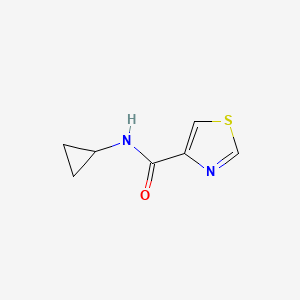
![N-[4-(hydrazinocarbonyl)phenyl]propanamide](/img/structure/B2889673.png)
![6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2889675.png)
![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2889682.png)
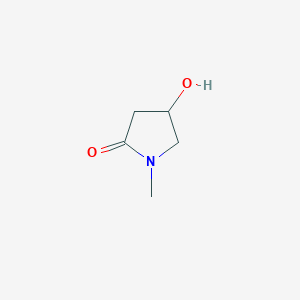
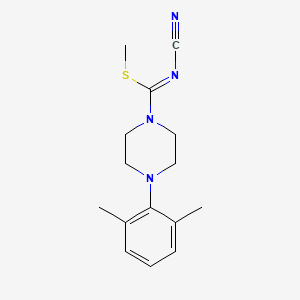
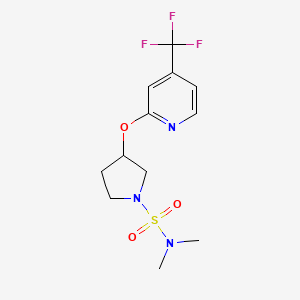

![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)
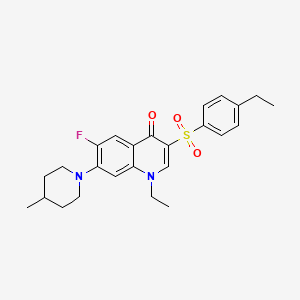
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2889692.png)